- Optical Control of TRPV1 ChannelsAngewandte Chemie, 2013, 52(37), 9845-9848,
Cas no 97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester)

97966-29-5 structure
Nombre del producto:(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
Número CAS:97966-29-5
MF:C11H12O4
Megavatios:208.210583686829
CID:1989986
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Propiedades químicas y físicas
Nombre e identificación
-
- Methyl (E)-3'-hydroxy-4'-methoxycinnamate
- 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid methyl ester
- (2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
- isoferulic acid methyl ester
- METHYL ISOFERULATE
- FERULIC ACID METHYL ESTER
- 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, methyl ester, (E)- (ZCI)
- Methyl (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-propenoate (ACI)
- Methyl (E)-3′-hydroxy-4′-methoxycinnamate
-
- Renchi: 1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
- Clave inchi: JTLOUXXZZFFBBW-GQCTYLIASA-N
- Sonrisas: C(/C1C=CC(OC)=C(O)C=1)=C\C(=O)OC
Atributos calculados
- Calidad precisa: 208.07400
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 4
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.204
- Punto de fusión: 119-120 ºC
- Punto de ebullición: 370 ºC
- Punto de inflamación: 145 ºC
- PSA: 55.76000
- Logp: 1.58700
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | H946035-5g |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |
97966-29-5 | 5g |
$638.00 | 2023-05-18 | ||
TRC | H946035-25g |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |
97966-29-5 | 25g |
$2061.00 | 2023-05-18 | ||
TRC | H946035-10g |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |
97966-29-5 | 10g |
$1034.00 | 2023-05-18 | ||
TRC | H946035-1g |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |
97966-29-5 | 1g |
$173.00 | 2023-05-18 |
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 16 h, rt; 2 h, rt → reflux
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 3 h, reflux
Referencia
- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular DiseaseChemMedChem, 2020, 15(13), 1187-1199,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0.5 h, rt; rt → reflux; 2 h, reflux
1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux
1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux
Referencia
- Inhibitory effects of substituted cinnamic acid esters on mushroom tyrosinaseLetters in Drug Design & Discovery, 2013, 10(6), 529-534,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; 16 h, reflux
Referencia
- Cage-confined photocatalysis for wide-scope unusually selective [2 + 2] cycloaddition through visible-light triplet sensitizationNature Communications, 2020, 11(1),,
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid , Dimethylformamide dimethyl acetal Solvents: Toluene ; 16 h, reflux
Referencia
- Catalytic enamines from dialkylamide-dialkylacetalsTetrahedron Letters, 2012, 53(20), 2537-2539,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ; 12 h, 0 °C → rt
Referencia
- Purification and biochemical characterization of feruloyl esterases from Aspergillus terreus MTCC 11096Biotechnology Progress, 2013, 29(4), 924-932,
Synthetic Routes 7
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 18 h, reflux
Referencia
- Gram-Scale Enantioselective Formal Synthesis of Morphine through an ortho-para Oxidative Phenolic Coupling StrategyAngewandte Chemie, 2014, 53(49), 13498-13501,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Iodine Solvents: Acetonitrile ; 10 min, rt
1.2 Catalysts: Zinc triflate ; 30 min, 60 °C
1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C
1.2 Catalysts: Zinc triflate ; 30 min, 60 °C
1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C
Referencia
- Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic AcidsJournal of Organic Chemistry, 2013, 78(6), 2386-2396,
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, reflux
Referencia
- Synthesis and anticancer activities of glycyrrhetinic acid derivativesMolecules, 2016, 21(2),,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Sulfuric acid ; 4 h, reflux
Referencia
- Search for novel histone deacetylase inhibitors. Part II: Design and synthesis of novel isoferulic acid derivativesBioorganic & Medicinal Chemistry, 2014, 22(9), 2707-2713,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine (polymer-bounded) Solvents: Methanol ; 10 min, 150 °C
Referencia
- Microwave and polymer assisted synthesis of a small library of α,β-unsaturated methyl esters via the Wittig reactionLetters in Organic Chemistry, 2007, 4(6), 384-387,
Synthetic Routes 12
Condiciones de reacción
1.1 Solvents: Benzene
Referencia
- Syntheses of Certain 3-Aryl-2-propenoates and Evaluation of their CytotoxicityBioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1173-1176,
Synthetic Routes 13
Condiciones de reacción
1.1 Catalysts: Triphenylphosphine Solvents: Dichloromethane ; 10 min, -10 °C; 24 h, rt
Referencia
- Triphenylphosphine-mediated serendipitous synthesis of alkyl cinnamates through the reaction of 3-hydroxy-4-methoxybenzaldehyde with dialkyl acetylenedicarboxylatesPhosphorus, 2005, 180(9), 2149-2153,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt
Referencia
- Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effectEuropean Journal of Medicinal Chemistry, 2019, 183,,
Synthetic Routes 15
Condiciones de reacción
1.1 3 min
Referencia
- Convenient microwave assisted synthesis of naturally occurring methyl (E)-cinnamatesOrganic Preparations and Procedures International, 2005, 37(3), 286-290,
Synthetic Routes 16
Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, 70 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Referencia
- Design, synthesis and antitumor evaluation of novel celastrol derivativesEuropean Journal of Medicinal Chemistry, 2019, 174, 265-276,
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Raw materials
- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-
- Isoferulic acid
- 3-Hydroxy-4-methoxycinnamic Acid
- Isovanillin
- 1,4-dimethyl but-2-ynedioate
- Dimethyl malonate
- (Carbomethoxymethylene)triphenylphosphorane
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preparation Products
(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Literatura relevante
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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